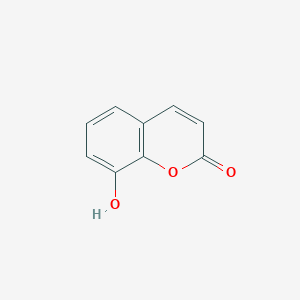

8-Hydroxycoumarin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTUTXWBBUARQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873761 | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-31-1 | |

| Record name | 8-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 8 Hydroxycoumarin and Derivatives

Established Synthetic Pathways for the 8-Hydroxycoumarin Nucleus

The core structure of this compound can be constructed through several established condensation reactions. These methods, often named after their discoverers, provide reliable routes to the coumarin (B35378) backbone.

Condensation Reactions (e.g., Knoevenagel, Perkin, Pechmann, Penchem)

Classic condensation reactions remain fundamental to coumarin synthesis. The Pechmann condensation , a widely used method, involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgijsart.comorganic-chemistry.org The mechanism proceeds through transesterification followed by ring closure. wikipedia.org For instance, the synthesis of 7-hydroxy-4-methylcoumarin is a well-documented example of the Pechmann reaction, where resorcinol (B1680541) reacts with ethyl acetoacetate (B1235776). slideshare.net This reaction can be catalyzed by various acids, including sulfuric acid, aluminum chloride, and methanesulfonic acid. ijsart.comorganic-chemistry.org

The Knoevenagel condensation offers another versatile route, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. rsc.orgsunankalijaga.org The synthesis of ethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate, for example, can be achieved through the Knoevenagel condensation of 2,3-dihydroxybenzaldehyde (B126233) and diethyl malonate in the presence of a base like piperidine. academicjournals.orgacademicjournals.org

The Perkin reaction is another classical method for coumarin synthesis, which involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding salt. mdpi.com While broadly applicable for coumarin synthesis, specific examples for the direct synthesis of this compound using this method are less commonly detailed in recent literature compared to Pechmann and Knoevenagel reactions.

A less commonly cited method, the Penchem condensation , has been mentioned in the synthesis of 4-methyl-7-hydroxy-8-formyl coumarin derivatives. This appears to be a specific application of a condensation reaction, likely related to the Pechmann condensation, to achieve the desired coumarin core structure.

Below is a table summarizing typical condensation reactions for the synthesis of hydroxycoumarin derivatives.

| Reaction Name | Starting Materials Example | Catalyst/Conditions Example | Product Example |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Concentrated H₂SO₄, <5°C | 7-Hydroxy-4-methylcoumarin |

| Knoevenagel Condensation | 2,3-Dihydroxybenzaldehyde, Diethyl malonate | Piperidine, Glacial acetic acid, 85°C | Ethyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate |

| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Sodium acetate (B1210297), Heat | Coumarin |

Microwave-Assisted Synthetic Approaches

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted synthesis has been successfully applied to coumarin synthesis. ijsart.comresearchgate.net The Pechmann condensation, for example, has been efficiently carried out using microwave irradiation. ijsart.comresearchgate.net In one instance, the reaction of phenols with ethyl acetoacetate was catalyzed by FeF₃ under solvent-free microwave conditions, significantly reducing reaction times. dntb.gov.ua Another study reported the use of a mesoporous zirconium phosphate (B84403) catalyst for the Pechmann condensation under both conventional heating and microwave irradiation. rsc.org Microwave-assisted Duff formylation has also been reported, although in some cases, it can lead to resin formation. mdpi.com

The following table provides examples of microwave-assisted synthesis of coumarin derivatives.

| Reaction | Reactants | Catalyst/Conditions | Time | Yield |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | FeF₃, Solvent-free, Microwave | ~7 min | High |

| Pechmann Condensation | Phenol, Ethyl acetoacetate | Amberlyst-15, Solvent-free, Microwave (130°C) | 20 min | 43% (for 4-methylcoumarin) |

Functionalization and Derivatization Strategies of this compound

Once the this compound nucleus is formed, it can be further modified to introduce various functional groups, leading to a diverse range of derivatives with tailored properties.

Synthesis of Substituted this compound Derivatives

The introduction of a carboxylic acid group at the 3-position of the coumarin ring is a common functionalization strategy. 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized from its corresponding ethyl ester, which is prepared via a Knoevenagel condensation of 2,3-dihydroxybenzaldehyde and diethyl malonate. academicjournals.orgacademicjournals.org

Furthermore, the carboxylic acid can be converted into a variety of carboxamide derivatives. For instance, 8-methoxycoumarin-3-carboxylic acid has been used as a precursor for the synthesis of novel 8-methoxycoumarin-3-carboxamides. nih.gov The synthesis of coumarin-3-carboxamides can be achieved through coupling reactions of the corresponding carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Formylation of the coumarin ring is another important derivatization. The Duff reaction is a well-established method for the ortho-formylation of phenols and has been applied to 7-hydroxycoumarins to introduce a formyl group at the 8-position. mdpi.cominnovareacademics.in This reaction typically uses hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid or glacial acetic acid. mdpi.cominnovareacademics.in For example, 8-formyl-7-hydroxy-4-methylcoumarin has been synthesized from 7-hydroxy-4-methylcoumarin using the Duff reaction. chesci.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base. jk-sci.comnumberanalytics.combyjus.com This reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate. jk-sci.combyjus.com While a general method for phenol formylation, its specific application to this compound for the introduction of a formyl group is also a viable synthetic route.

The following table outlines methods for the formylation of hydroxycoumarins.

| Reaction Name | Substrate Example | Reagents | Product Example |

| Duff Reaction | 7-Hydroxy-4-methylcoumarin | Hexamethylenetetramine (HMTA), Glacial acetic acid | 8-Formyl-7-hydroxy-4-methylcoumarin |

| Reimer-Tiemann Reaction | Phenol | Chloroform, Sodium hydroxide | Salicylaldehyde (ortho-hydroxybenzaldehyde) |

Halogenation (e.g., Fluorination at C6, C8 Positions)

Halogenation, particularly fluorination, at the C6 and C8 positions of the coumarin ring system is a key strategy for modifying the properties of these compounds. Fluorinated coumarins often exhibit enhanced fluorescence and photostability. capes.gov.brnih.gov

A notable example is the synthesis of 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (commercially known as Marina Blue) and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue). capes.gov.brnih.gov These compounds demonstrate superior photophysical properties compared to their non-fluorinated parent compounds, with high quantum yields ranging from 0.63 to 0.89. capes.gov.brnih.gov An optimized, preparative-scale synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid has been developed, providing a more accessible route to this widely used fluorescent dye. thieme-connect.com

The introduction of a formyl group at the 8-position of 7-hydroxycoumarins can be achieved through the Duff reaction, utilizing hexamethylenetetramine as the formylating agent. nih.gov This reaction is a crucial step for further derivatization. nih.gov Enzymatic halogenation offers a high degree of regioselectivity. The flavin-dependent halogenase RadH can selectively chlorinate 7-hydroxycoumarin at the C8 position, a reaction that is difficult to achieve with conventional methods which often yield a mixture of products. nih.govd-nb.info This enzymatic approach has been integrated into biosynthetic pathways to produce novel halogenated coumarins. nih.gov

Table 1: Examples of Halogenated this compound Derivatives and Their Properties

| Compound Name | Halogen Position(s) | Key Properties | Reference(s) |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (Marina Blue) | C6, C8 | High quantum yield, excellent photostability | capes.gov.brnih.gov |

| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | C6, C8 | High quantum yield, excellent photostability | capes.gov.brnih.gov |

| 8-Chloro-7-hydroxycoumarin | C8 | Enhanced fluorescence emission | nih.govd-nb.info |

| (E)-6-chloro-3-fluoro-7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde O-ethyl oxime | C3, C6 | Potential anti-inflammatory properties | auctoresonline.org |

Hybrid and Conjugate Synthesis Utilizing this compound

The this compound scaffold serves as a valuable building block for the synthesis of hybrid and conjugate molecules, combining its inherent properties with those of other heterocyclic systems.

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto the coumarin ring, forming Mannich bases. ajol.infonih.gov This reaction is a powerful tool for creating a diverse range of derivatives. ajol.info For 7-hydroxycoumarins, the electrophilic substitution typically occurs at the C8 position. rsc.orgdurham.ac.uk

The synthesis of Mannich bases from hydroxycoumarins is generally straightforward, often involving heating the hydroxycoumarin with an aldehyde and a primary or secondary amine. ajol.inforsc.org These reactions can be carried out under relatively mild conditions and often result in good yields. durham.ac.uk For instance, a series of 8-substituted coumarins bearing alkylpiperazine and arylpiperazine moieties have been synthesized from 4-methylumbelliferone. nih.gov

Table 2: Synthesis of Mannich Bases from Hydroxycoumarins

| Hydroxycoumarin Reactant | Amine | Aldehyde | Product Position of Substitution | Reference(s) |

| 7-Hydroxy-4-methylcoumarin | Diethylamine | Cinnamaldehyde | C8 | ajol.info |

| 7-Hydroxycoumarin | Pyrrolidine | Paraformaldehyde | C8 | durham.ac.uk |

| 4-Methylumbelliferone | Various piperazines | Formaldehyde | C8 | nih.govnih.gov |

Hybrid molecules incorporating this compound with other heterocyclic systems like quinoline (B57606) and triazole have attracted significant interest. These hybrids often exhibit novel or enhanced biological activities.

Quinoline Hybrids: The synthesis of 8-hydroxyquinoline-coumarin hybrids has been explored for various applications. One approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to link a coumarin moiety to a quinoline ring through a 1,2,3-triazole bridge. researchgate.net For example, 4-azidocoumarin (B3182978) can be reacted with propargyl quinoline derivatives in the presence of a copper catalyst to yield the desired hybrid compounds in good to excellent yields. researchgate.net Another strategy involves creating conjugates of 7-hydroxycoumarin with 8-hydroxyquinoline (B1678124). mdpi.com

Triazole Hybrids: The integration of a triazole ring is a common strategy in medicinal chemistry to create novel scaffolds. nih.govsemanticscholar.org The CuAAC reaction is a highly efficient method for synthesizing coumarin-triazole hybrids. nih.govnih.gov This involves the reaction of a coumarin derivative bearing a terminal alkyne with an azide-functionalized molecule, or vice versa. For instance, 7-hydroxycoumarins can be reacted with propargyl bromide to form propargyl ethers, which then undergo cycloaddition with azides. nih.gov Similarly, 4-hydroxycoumarin (B602359) can be propargylated and then reacted with various substituted benzyl (B1604629) bromides in the presence of sodium azide (B81097) to form a series of coumarin-triazole hybrids. acs.org

Table 3: Examples of this compound Hybrids with Other Heterocycles

| Heterocyclic System | Linkage Type | Synthetic Method | Reference(s) |

| Quinoline | Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | researchgate.net |

| Quinoline | Ether | Williamson ether synthesis | mdpi.com |

| Triazole | - | Azide-alkyne cycloaddition (Click Chemistry) | nih.govnih.govacs.org |

| Indole | Amide | EDCI coupling | mdpi.comnih.gov |

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and ensuring high purity are critical for the reliable use of this compound and its derivatives in research. Several strategies have been employed to achieve these goals.

For instance, a practical, large-scale synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid has been reported, yielding 14 grams of the product. thieme-connect.com This optimized eight-step synthesis requires only a single chromatographic separation, making it a convenient method for research laboratories. thieme-connect.com

The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of coumarin derivatives. durham.ac.ukscirp.org For example, the Pechmann condensation to form the coumarin core and the subsequent Mannich reaction can be efficiently carried out using microwave heating, often with excellent regioselectivity and in good yields. durham.ac.uk

Flow chemistry presents another advanced methodology for optimizing synthesis. A flow process has been developed for the synthesis of 7-hydroxycoumarin-8-carbaldehydes, which are important synthetic intermediates. durham.ac.uk This method allows for precise control over reaction parameters, leading to high yields and purity. durham.ac.uk

Furthermore, the choice of catalyst and reaction conditions plays a crucial role. In the synthesis of coumarin-3-carboxylic acids, screening various catalysts and solvents identified FeCl3 in ethanol (B145695) at 70 °C as the optimal combination, resulting in yields of up to 93%. nih.gov For the synthesis of 3-aryl coumarins, solvent-free conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180 °C provided excellent yields. nih.gov

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatographic methods, particularly when coupled with high-resolution mass spectrometry, offer powerful tools for separating and identifying this compound, especially in complex mixtures.

Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Photodiode Array detection, High-Resolution Mass Spectrometry, Solid-Phase Extraction, and Nuclear Magnetic Resonance spectroscopy (HPLC-PDA-HRMS-SPE-NMR), are instrumental in the comprehensive analysis of coumarins, including this compound researchgate.netnih.govresearchgate.netamazonaws.com. This integrated approach allows for efficient separation of compounds within complex samples, provides UV-Vis spectral data via PDA, enables accurate mass determination by HRMS, and facilitates structural confirmation through NMR. The use of orthogonal stationary phases, such as pentafluorophenyl columns in conjunction with C18 columns, can further enhance the separation of closely related compounds, including regioisomers researchgate.netnih.govacs.org. These combined techniques are particularly effective for the accelerated structural identification of natural products researchgate.netnih.govacs.org.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and specifically tandem Mass Spectrometry (LC-MS/MS) using triple quadrupole instruments are widely employed for the sensitive and selective detection and quantification of this compound and its related compounds mdpi.comoup.comchrom-china.comnih.govnih.govresearchgate.netmassbank.eumassbank.eu. These methods allow for the determination of molecular weight and provide structural information through fragmentation patterns. For instance, LC-MS/MS methods have been developed for the determination of coumarin metabolites in biological samples, where specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity mdpi.comoup.comchrom-china.comnih.gov. GC-MS has also been utilized for the analysis of this compound, providing fragmentation data spectrabase.comnih.gov. Triple quadrupole mass spectrometers are particularly valuable for quantitative analysis due to their ability to perform targeted detection with low detection limits oup.comchrom-china.comnih.govresearchgate.net.

Supercritical Fluid Chromatography (SFC), often coupled with Mass Spectrometry (SFC-MS/MS), offers an alternative and often more environmentally sustainable chromatographic technique for the analysis of coumarins. SFC can provide rapid separations with reduced solvent consumption compared to traditional HPLC nih.govresearchgate.net. Studies have demonstrated the efficacy of SFC-MS/MS for analyzing various coumarin derivatives, including their separation from complex matrices like essential oils, utilizing different stationary phases, such as pentafluorophenyl columns, for optimal resolution nih.gov. SFC-MS/MS can achieve shorter run times and greater analytical efficiency, making it an economical and environmentally friendly option researchgate.net.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the definitive structural elucidation of this compound researchgate.netnih.govspectrabase.comnih.govceon.rsresearchgate.netresearchgate.netspectrabase.comnih.govcore.ac.ukresearchgate.netzenodo.orgnih.gov. These techniques provide detailed information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms. For this compound, characteristic signals corresponding to the aromatic protons and the proton at the hydroxyl group can be observed. The chemical shifts and coupling patterns are diagnostic for confirming the presence and position of substituents on the coumarin ring. For example, ¹H NMR data for related hydroxycoumarins have been reported, providing reference points for signal assignments nih.govcore.ac.ukresearchgate.net.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the carbonyl carbon of the lactone ring and the carbons bearing the hydroxyl group and aromatic substituents, are characteristic. SpectraBase and PubChem provide access to ¹³C NMR data for this compound, with specific assignments often derived from studies on similar coumarin derivatives spectrabase.comnih.govspectrabase.com. For instance, ¹³C NMR data for 8-acetyl-7-hydroxycoumarin (B184913) and other coumarin hybrids have been published, aiding in the interpretation of spectral data ceon.rsresearchgate.netresearchgate.netspectrabase.comzenodo.org.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing direct correlations between protons and carbons, thereby confirming structural assignments, especially in complex molecules or when analyzing derivatives ceon.rsresearchgate.netresearchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of specific frequencies of infrared light, which correspond to molecular vibrations researchgate.netnih.govlibretexts.orguomustansiriyah.edu.iq. Key functional groups expected in this compound include:

Hydroxyl (-OH) group: A characteristic broad absorption band typically appears in the region of 3200-3500 cm⁻¹ due to O-H stretching. This band can be influenced by hydrogen bonding libretexts.orguomustansiriyah.edu.iq.

Carbonyl (C=O) group: The lactone carbonyl group in coumarins typically shows a strong absorption band in the range of 1700-1760 cm⁻¹ libretexts.orguomustansiriyah.edu.iq.

C-O stretching: Bands associated with C-O stretching vibrations from the ether linkage and the hydroxyl group are expected in the fingerprint region, typically between 1200-1320 cm⁻¹ and 1000-1150 cm⁻¹ libretexts.orguomustansiriyah.edu.iq.

Aromatic C-H stretching: Absorption bands for aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹ libretexts.org.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for elucidating the structural characteristics and fragmentation pathways of this compound. Electrospray ionization (ESI) is a commonly employed ionization technique for coumarins, often generating protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) depending on the ionization mode. chemijournal.commdpi.comd-nb.infonih.govresearchgate.net

Upon fragmentation, this compound yields characteristic fragment ions that provide structural information. Studies on related hydroxycoumarins indicate that common fragmentation routes involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂). nih.govbenthamopen.com For instance, in negative ion ESI-MS/MS, the deprotonated ion of substituted 7-hydroxycoumarins often undergoes fragmentation via the elimination of CO₂ and CO, which aligns with calculated energies of proposed reactions. nih.gov While specific fragmentation pathways for this compound itself are less detailed in the provided search results, general coumarin fragmentation patterns suggest the potential for ring cleavages and loss of functional groups. benthamopen.com The analysis of fragmentation patterns using techniques like collision-induced dissociation (CID) allows for the confirmation of molecular structures and the differentiation of isomers. nih.gov

Sample Preparation and Pre-treatment Methodologies for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids, plant extracts, or food products requires effective sample preparation to remove interfering substances and concentrate the analyte. Solid Phase Extraction (SPE) and selective solvent extraction are primary methods employed for this purpose.

Solid Phase Extraction (SPE) Techniques (e.g., C-18, C-8 cartridges)

Solid Phase Extraction (SPE) is a widely utilized technique for the clean-up and pre-concentration of coumarins. Reversed-phase SPE, particularly using C18 and C8 cartridges, is common due to the moderate polarity of coumarins.

C18 Cartridges: C18 (octadecylsilyl) bonded silica (B1680970) phases are frequently used for the extraction of coumarins from various matrices. For instance, C18 SPE cartridges have been employed to extract hydroxycoumarins (OHCs) from citrus juices nih.gov and for the determination of seven coumarins in water samples, where HLB (hydrophilic-lipophilic balance) columns, a type of polymeric reversed-phase sorbent, were used, followed by elution with water and methanol (B129727) containing formic acid. chrom-china.comnih.gov C18 columns are also standard stationary phases for HPLC analysis of coumarins. nih.govresearchgate.netnih.govvup.skresearchgate.netnih.gov

C8 Cartridges: C8 (octylsilyl) cartridges offer a less retentive alternative to C18, which can be advantageous when analytes are strongly retained on C18. C8 SPE cartridges have also been used for extracting OHCs from citrus juices. nih.gov C8 phases are generally considered moderately hydrophobic and are suitable for compounds that might be difficult to elute from C18. specartridge.com

The general SPE procedure involves conditioning the cartridge with a suitable solvent (e.g., methanol, water), loading the sample, washing to remove interferences, and eluting the analyte with an organic solvent (e.g., methanol, ethyl acetate, acetonitrile). nih.govchrom-china.comnih.govstuba.sk Molecularly imprinted polymers (MIPs) have also been developed as selective sorbents for coumarin extraction. nih.govstuba.sk

Selective Solvent Extraction Protocols

Solvent extraction is another fundamental technique for isolating coumarins. The choice of solvent depends on the polarity of the coumarin and the matrix.

Polar Solvents: Polar solvents like water, ethanol, and methanol are often effective for extracting coumarins, especially glycosylated forms. Water extraction has been shown to be efficient for total coumarin concentration in some plant materials. researchgate.net Methanol and ethanol, often in aqueous solutions, are frequently used for extracting coumarins from plant matrices due to their ability to solubilize phenolic compounds. nih.govresearchgate.netresearchgate.netmdpi.com

Less Polar Solvents: Solvents such as ethyl acetate, diethyl ether, and chloroform are also used, with ethyl acetate being noted for extracting free coumarin and being employed in SPE elution. nih.govresearchgate.netresearchgate.net For furanocoumarins, boiling methanol or solvents like petroleum ether have shown good results. researchgate.net

Selective solvent extraction protocols often involve maceration, reflux, or Soxhlet extraction, with the choice influenced by the nature of the sample and the target coumarins. researchgate.netdergipark.org.tr

Quantitative Analysis and Detection Limits in Research Samples

Quantitative analysis of this compound typically employs chromatographic techniques coupled with sensitive detectors, most commonly High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

HPLC-UV/Fluorescence: HPLC methods using C18 columns are standard for coumarin analysis. Detection limits (LODs) for coumarins using UV detection can be in the ng mL⁻¹ to µg mL⁻¹ range, while fluorescence detection offers significantly higher sensitivity, with LODs often in the ng mL⁻¹ range. nih.govvup.sk For example, in one study, LODs for coumarin detected by UV were 200 ng mL⁻¹, while for other coumarins detected by fluorescence, they ranged from 0.2–4.0 ng mL⁻¹. nih.gov The limit of quantification (LOQ) values are correspondingly higher. nih.govsepscience.com

LC-MS/MS: LC-MS/MS provides superior selectivity and sensitivity for coumarin quantification, especially in complex matrices. Methods employing LC-MS/MS coupled with SPE have been developed for analyzing coumarins in water samples, achieving method detection limits (MDLs) as low as 0.67–1.12 ng/L. chrom-china.comnih.gov For instance, a validated LC-MS/MS method for rodenticides (which include coumarin derivatives like coumatetralyl) in blood reported LODs ranging from 0.5 to 1 ng/mL and LOQs of 2 ng/mL. oup.comresearchgate.net Another study on coumarin derivatives in cosmetics reported LODs lower than 20 ng g⁻¹ using LC-MS/MS. researchgate.net

The accuracy and precision of these quantitative methods are typically assessed through recovery studies on spiked samples and by evaluating intra-day and inter-day precision (RSD%). chrom-china.comnih.govmdpi.com

Table 1: Representative Detection Limits (LOD) for Coumarins in Various Studies

| Analyte(s) | Matrix | Analytical Technique | Detection Method | LOD Range | Reference |

| Coumarin | Wine | HPLC | UV–VIS | 200 ng mL⁻¹ | nih.gov |

| Other Coumarins | Wine | HPLC | Fluorescence | 0.2–4.0 ng mL⁻¹ | nih.gov |

| Seven Coumarins | Water Samples | LC-MS/MS | ESI-MS/MS | 0.67–1.12 ng/L | chrom-china.comnih.gov |

| Rodenticides | Blood | LC-MS/MS | ESI-MS/MS | 0.5–1 ng/mL | oup.comresearchgate.net |

| Coumarin Derivatives | Cosmetics | LC-MS/MS | MS/MS | < 20 ng g⁻¹ | researchgate.net |

| 7-Hydroxycoumarin | Various (unspecified) | HPLC | UV | 1.47 µM (LOQ) | nih.gov |

Note: LOD values are indicative and can vary based on specific experimental conditions and matrices.

Compound List

8-Hydroxycoumarin

7-Hydroxycoumarin (Umbelliferone)

3-Hydroxycoumarin

7,8-Dihydroxycoumarin

6,7-Dihydroxycoumarin (Esculetin)

7-hydroxy-4-methylcoumarin

7,8-dihydroxy-4-methylcoumarin (B1670369)

Compound 4a

Compound 3d

8-nitro-7-hydroxycoumarin

Compound 10

Compound 11

(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Scopoletin

Warfarin

Dicoumarol

Acenocoumarol

Phenprocoumon

Trioxsalen

Esculin

Imperatorin

Novobiocin

Coumaromycin

(+)-Pinoresinol

Zhebeiresinol

p-Hydroxybenzoic acid

3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin

Computational Chemistry and Theoretical Investigations of 8 Hydroxycoumarin Molecular Systems

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural characteristics of 8-hydroxycoumarin. These computational techniques allow for a detailed examination of both its ground and excited states, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of coumarin (B35378) derivatives. bhu.ac.innih.gov This method is widely used to predict molecular geometries, vibrational frequencies, and electronic features with a high degree of accuracy. bhu.ac.inasianpubs.org Calculations, often employing hybrid functionals like B3LYP with various basis sets, provide a solid foundation for understanding the molecule's structural and electronic landscape. nih.govnih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. auctoresonline.org The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. auctoresonline.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. researchgate.net For coumarin derivatives, these orbitals are typically distributed across the conjugated system. nih.gov Theoretical calculations have shown that substitutions on the coumarin ring can influence the energies of these frontier orbitals. researchgate.netcdnsciencepub.com A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key parameter in the design of novel chromophores for various applications. nih.govworldscientific.com

Table 1: Frontier Molecular Orbital Energies for Selected Coumarin Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-methoxy-4-hydroxy coumarin | -0.25767 | -0.09207 | 0.1656 |

Data sourced from DFT calculations reported in scientific literature. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.inauctoresonline.org The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential). sysrevpharm.org In hydroxycoumarins, the negative potential is typically concentrated around the oxygen atoms of the phenolic and lactone groups, highlighting these as the most probable sites for interaction with biological molecules. researchgate.net The positive potential is often located near the hydrogen atoms. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, and predicting the molecule's reactivity. auctoresonline.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. claremont.eduresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to electronic transitions observed in UV-Vis absorption spectra. researchgate.net TD-DFT has been successfully applied to investigate the photophysical properties of various coumarin derivatives, providing insights into their fluorescence and other excited-state processes. claremont.edunih.gov

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group in close proximity, such as in this compound. nih.govacs.org Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl group, leading to the formation of a keto-tautomer. nih.govnih.gov This process is often associated with a large Stokes shift in the fluorescence spectrum. mpg.de

TD-DFT calculations are instrumental in modeling the potential energy surfaces of both the ground and excited states to understand the dynamics of ESIPT. researchgate.netacs.org These studies can predict the energy barriers for the proton transfer reaction and the relative stabilities of the enol and keto tautomers in their excited states. mpg.deacs.org For some coumarin derivatives, theoretical studies have shown that the ESIPT process is energetically favorable in the first singlet excited state. nih.govresearchgate.net The dynamics of ESIPT can be influenced by factors such as the solvent environment and the presence of intermolecular hydrogen bonds. mpg.deresearchgate.net

Potential Energy Surface (PES) Scans for Intramolecular Charge Transfer (ICT)

Theoretical studies on coumarin derivatives closely related to this compound, such as 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) and 8-formyl-7-hydroxy-4-methylcoumarin, have utilized Potential Energy Surface (PES) scans to investigate intramolecular charge transfer (ICT) and excited-state intramolecular hydrogen transfer (ESIHT) processes. researchgate.netresearchgate.net These computational analyses, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), map the energy of the molecule as a function of specific geometric coordinates, such as the bond length of the hydroxyl hydrogen.

In studies of similar coumarin structures, PES scans have confirmed that upon excitation from the ground state (S0) to the first excited state (S1), an intramolecular hydrogen atom transfer occurs from the hydroxyl group to a nearby acceptor group, such as an acetyl or formyl oxygen. researchgate.netresearchgate.net This transfer is indicative of an ICT process within the molecule. researchgate.netresearchgate.net For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, vertical excitation to the S1 state facilitates the transfer of the hydroxyl hydrogen to the formyl oxygen. Interestingly, further excitation to the S3 state can cause the hydrogen to transfer back to the hydroxyl oxygen, demonstrating state-specific ESIHT reactions. researchgate.net The presence of an intramolecular hydrogen bond is a key feature that facilitates this process. tubitak.gov.trnih.gov

The general principle of PES scans involves systematically changing a specific geometric parameter (like a bond length or dihedral angle) and calculating the molecule's energy at each step to map out the energy landscape. uni-muenchen.de This allows for the identification of stable conformations, transition states, and the energy barriers between them, providing crucial insights into reaction mechanisms like ICT. uni-muenchen.deacs.org

Molecular Dynamics and Interaction Studies

Microsolvation Effects on Molecular Behavior

Microsolvation, the explicit consideration of a small number of solvent molecules, has a significant impact on the molecular behavior and reactivity of hydroxycoumarins. tubitak.gov.trnih.govmdpi.com Theoretical investigations on related coumarin derivatives, which include both intramolecular and intermolecular hydrogen bonds in their hydrated forms, have been explored using methods like the effective fragment potential (EFP1) in conjunction with DFT. tubitak.gov.trnih.gov

The presence of even a single water molecule can significantly alter reaction dynamics by promoting indirect mechanisms over direct ones. mdpi.com This is attributed to spatial effects and the formation of longer-lived intermediates due to hydrogen bonding between the ion and water molecules. mdpi.com Studies on systems like the reaction of OH⁻(H₂O) with CH₃CH₂Br show that microsolvation can influence the competition between reaction pathways, such as SN2 and E2, by differentially stabilizing the transition states. mdpi.com

In the context of hydroxycoumarins, microsolvation has been shown to affect natural charge distribution. For a similar molecule, liqcoumarin, the presence of water molecules led to an increase in the negative charge on the hydroxyl and acetyl oxygens and a decrease in the positive charge on the hydroxyl hydrogen in the ground state. nih.gov These changes in charge distribution due to microsolvation can influence the molecule's reactivity and spectroscopic properties. tubitak.gov.trnih.gov

Intramolecular Hydrogen Bonding Network Analysis

The presence and nature of intramolecular hydrogen bonds are critical in determining the structure, stability, and chemical properties of hydroxycoumarins. libretexts.orgmdpi.com In this compound and its derivatives, an intramolecular hydrogen bond can form between the hydroxyl group at position 8 and the oxygen of the pyrone ring. rsc.org

Computational studies on related hydroxycoumarin derivatives, such as 8-acetyl-7-hydroxy-4-methylcoumarin and liqcoumarin, have confirmed the existence of an intramolecular hydrogen bond between the hydroxyl group and a neighboring acetyl group. tubitak.gov.trnih.gov This hydrogen bond is a key factor in facilitating processes like excited-state intramolecular hydrogen transfer (ESIHT). researchgate.netresearchgate.net

The analysis of hydrogen bonding networks, often performed using tools that assess the geometry of these interactions, helps to classify them as typical or unusual by comparing them to statistical data from crystallographic databases. cam.ac.uk The strength and geometry of these intramolecular hydrogen bonds can influence various properties, including the acidity of the molecule. researchgate.netnih.gov The formation of intramolecular hydrogen bonds can lead to conformational selectivity, as seen in derivatives of resorcin researchgate.netarene containing coumarin moieties, where the ability to form additional intramolecular hydrogen bonds dictates the preferred conformation. mdpi.com

Physico-Chemical Property Prediction and Theoretical Correlation

Prediction of Acidity (pKa) and Enthalpy-Entropy Compensation (EEC)

The acidity (pKa) of hydroxycoumarins is significantly influenced by the position of the hydroxyl group and the presence of non-covalent interactions. researchgate.netnih.gov Computational and experimental studies on various hydroxycoumarin isomers have shown that large variations in pKa can be attributed to the presence or absence of enthalpy-entropy compensation (EEC). researchgate.netnih.gov

When the acidic proton is stabilized by non-covalent interactions such as intramolecular hydrogen bonds (OH···O), the changes in pKa among different derivatives are moderate, and an EEC relationship is observed. researchgate.netnih.gov However, for regio-isomers where such stabilizing interactions are not possible, the changes in acidity are much larger due to the lack of EEC. researchgate.netnih.gov This suggests that solvent-solute interactions and the degree of electron delocalization in the resulting anion are major contributors to the observed acidity. researchgate.netnih.gov EEC is a phenomenon where changes in enthalpy (ΔH) and entropy (ΔS) for a series of related processes are linearly correlated. researchgate.netbiorxiv.orgbiorxiv.org

Computational Assessment of Antioxidant Parameters (e.g., Ionization Potential, Bond Dissociation Energy)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the antioxidant activity of hydroxycoumarins by calculating key parameters like Ionization Potential (IP) and Bond Dissociation Energy (BDE). irb.hrmdpi.comopensciencepublications.comwalisongo.ac.id These parameters are crucial for understanding the mechanisms of free radical scavenging, primarily the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. mdpi.comwalisongo.ac.id

A lower BDE of the O-H bond indicates a greater ability of the antioxidant to donate a hydrogen atom, which is characteristic of the HAT mechanism. mdpi.comopensciencepublications.com A lower IP value suggests that the molecule can more readily donate an electron, which is the first step in the SET mechanism. mdpi.comopensciencepublications.com

Studies on various hydroxycoumarin derivatives have shown a correlation between these calculated parameters and experimentally observed antioxidant activity. opensciencepublications.comwalisongo.ac.idnih.gov For example, computational results for 7-hydroxycoumarin and 4-hydroxycoumarin (B602359) indicated that the lower IP of 7-hydroxycoumarin (183.57 kcal/mol) compared to 4-hydroxycoumarin (190.04 kcal/mol) aligns with its superior antioxidant activity. walisongo.ac.id The presence and position of substituents on the coumarin ring significantly influence these parameters and, consequently, the antioxidant potential. opensciencepublications.comwalisongo.ac.id

Table of Calculated Antioxidant Parameters for Selected Coumarins

| Compound | Ionization Potential (IP) (kcal/mol) | Reference |

|---|---|---|

| 7-Hydroxycoumarin | 183.57 | walisongo.ac.id |

| 4-Hydroxycoumarin | 190.04 | walisongo.ac.id |

| Coumarin | 193.77 | walisongo.ac.id |

| 7-Methoxycoumarin | 180.21 | walisongo.ac.id |

| 7-Methylcoumarin | 183.57 | walisongo.ac.id |

Computational Support for Structure-Activity Relationship Elucidation

Computational chemistry and theoretical investigations have become indispensable tools for elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These in silico methods provide profound insights into the molecular interactions, electronic properties, and structural features that govern the biological activities of these compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT) calculations offer a theoretical framework to rationalize experimental findings and guide the rational design of new, more potent therapeutic agents.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. rjptonline.orgujpronline.com This method has been widely applied to understand the SAR of coumarin derivatives. For instance, a molecular docking investigation targeting the Akt1 breast cancer protein revealed that among nine phytoconstituents, this compound exhibited the strongest binding affinity, with a binding energy of -9.2 kcal/mol. nih.gov This suggests a high potential for this compound to interact with and inhibit this key cancer-related target. In another study, the docking scores of this compound against several cancer targets were calculated to assess its binding affinity relative to reference drugs. rjptonline.org These docking studies are crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein, thereby explaining the observed biological activity. ujpronline.com

Table 1: Molecular Docking Scores of this compound Against Various Targets This interactive table summarizes the binding affinity of this compound with different biological targets as determined by molecular docking simulations.

| Target Protein | Docking Score (kcal/mol) |

|---|---|

| Aromatase | -1.02 |

| EGFR | -0.64 |

| VEGFR | -1.30 |

| CDK-2 | -1.11 |

| CDK-6 | -1.12 |

| Topoisomerase | -0.24 |

Data sourced from Research Journal of Pharmacy and Technology. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netbas.bg For coumarin derivatives, QSAR models have been developed to predict activities such as antioxidant, antifungal, and anticancer effects. researchgate.netresearchgate.netresearchgate.net These models typically use a range of descriptors calculated from the molecular structure, including electronic, steric, and lipophilic properties. For example, a QSAR study on new coumarin derivatives for antioxidant activity resulted in a robust model with high statistical significance, indicating that properties like complexity, H-bond donor capacity, and lipophilicity are important for the observed activity. researchgate.net Similarly, a QSAR analysis of coumarin derivatives with antifungal properties demonstrated the importance of molecular shape for their activity. researchgate.net Such models provide an effective means to understand the structural requirements for a specific biological action and can be used to predict the activity of newly designed compounds. researchgate.netresearchgate.net

Table 2: Example of a 2D-QSAR Model for Antioxidant Activity of Coumarin Derivatives This table presents the statistical parameters for a QSAR model, demonstrating its robustness and predictive power.

| Parameter | Value |

|---|---|

| Number of Training Compounds (nTR) | 30 |

| Number of Test Compounds (nTEST) | 7 |

| Squared Correlation Coefficient (r²) | 0.924 |

| External Validation (r²ext) | 0.887 |

| Concordance Correlation Coefficient (CCCext) | 0.939 |

Data sourced from a QSAR study on new antioxidant coumarin derivatives. researchgate.net

Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic properties of molecules, which are fundamental to their reactivity and biological function. nih.govopensciencepublications.com For hydroxycoumarins, DFT calculations have been used to determine properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gaps, and bond dissociation energies (BDE). opensciencepublications.comwalisongo.ac.idresearchgate.net These parameters are often correlated with the antioxidant potential of the compounds, as they relate to the ease of donating an electron or a hydrogen atom to neutralize free radicals. opensciencepublications.comwalisongo.ac.id Studies have shown that the position of the hydroxyl group on the coumarin scaffold significantly influences its electronic properties and, consequently, its biological activity. nih.govresearchgate.net For example, theoretical calculations have indicated that substitution on the benzene (B151609) ring of the coumarin system has a more pronounced effect on antioxidant activity than substitution on the pyrone ring. walisongo.ac.id Conformational analysis using DFT can also reveal stable structures involving intramolecular hydrogen bonds, which can impact the molecule's interaction with biological targets. nih.gov These theoretical findings provide a deep understanding of the structure-activity relationship at an electronic level. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design for 8 Hydroxycoumarin Derivatives

Impact of Hydroxyl and Other Substituent Positions on Bioactivity

The biological activity of coumarin (B35378) derivatives is significantly dictated by the position of hydroxyl (-OH) groups and other substituents on the benzopyrone nucleus. Research has consistently shown that the placement of these groups can enhance or diminish the pharmacological effects of the molecule. nih.gov

For antioxidant activity, the presence of phenolic hydroxyl groups is crucial. Specifically, dihydroxy substitutions at the 7 and 8 positions have been shown to have a prominent impact, often resulting in the strongest radical scavenging effects. mdpi.comnih.gov Studies indicate that hydroxyl groups at positions 7 and 8 are fundamental for both primary and secondary antioxidant activity. nih.govmdpi.com While the presence of a hydroxyl group at the 6, 7, or 8-position generally supports antioxidant capacity, the precise positioning can fine-tune this activity. scholarsresearchlibrary.com For instance, in the context of anti-Alzheimer's drug design, a free catechol (dihydroxy) moiety at the C-6, 7, and 8 positions is considered to play a dominant role in inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

Beyond hydroxyl groups, the location of other substituents is also critical. For anticancer activity, substitutions at the C6 position of the coumarin nucleus have been found to provide the best activity, followed by substitutions at C8. nih.gov In contrast, for certain acetylcholinesterase inhibitors, a substitution pattern described as "extended" (at the 3, 6, and 7-positions) led to higher potencies than a "folded" pattern (at the 4, 5, and 8-positions). frontiersin.org The phytotoxicity of some coumarin derivatives was found to be enhanced by a methoxy (B1213986) group at the 7- or 8-position. jst.go.jp

The following table summarizes the influence of substituent position on the bioactivity of coumarin derivatives based on various studies.

| Position | Substituent | Observed Bioactivity | Reference(s) |

| 7, 8 | Dihydroxy | Potent antioxidant activity | mdpi.comnih.govmdpi.com |

| 6, 7, 8 | Hydroxyl (Catechol) | Predominant role in AChE/BChE inhibition | nih.govmdpi.com |

| 6 | Various | Optimal for anticancer activity | nih.gov |

| 8 | Methoxy | Effective for phytotoxicity | jst.go.jp |

| 3, 6, 7 | Various | Higher potency for AChE inhibition ("extended" pattern) | frontiersin.org |

| 4, 5, 8 | Various | Lower potency for AChE inhibition ("folded" pattern) | frontiersin.org |

Influence of Functional Group Modifications on Pharmacological Profile

Modifying the functional groups on the 8-hydroxycoumarin scaffold is a key strategy for optimizing its pharmacological profile. The nature of these groups—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—profoundly affects the molecule's interaction with biological targets.

The introduction of electron-donating groups, particularly additional hydroxyl and amino groups, tends to improve the antioxidant effect. mdpi.com For example, methoxy groups at positions 7 and 8 have been associated with an improvement in radical scavenging activity. mdpi.com In the context of anti-HIV activity, the introduction of alkoxy groups at the C-8 position was found to enhance the inhibitory potential against HIV-1 reverse transcriptase. nih.gov

Halogenation is another common modification. The addition of a chlorine atom at position 6 has been noted to improve antioxidant effects. mdpi.com In some series of antibacterial compounds, a chloro-substituted coumarin showed significant zones of inhibition against E. coli and S. aureus. arkajainuniversity.ac.in The presence of a bromo substituent has also been shown to enhance anti-lipid peroxidation activity, although its efficacy is position-dependent. mdpi.com

Modifications at the C-3 and C-4 positions are particularly influential. For instance, incorporating phenyl groups at the C-3 position can enhance anticancer properties, while alkyl substitutions may improve antimicrobial activity. jopir.in The introduction of carboxyl or amino groups at this position can increase water solubility and bioavailability. jopir.in The nature of an acyl group at position 3 also matters; short-chain acyl groups showed high ovicidal rates, whereas long-chained ones with a terminal ethylene (B1197577) bond exhibited high antibacterial activity. semanticscholar.org At the C-4 position, methyl substitution typically increases lipophilicity, while hydroxyl groups can enhance antioxidant properties. jopir.in

The table below illustrates how different functional group modifications can alter the pharmacological profile of coumarin derivatives.

| Position of Modification | Functional Group | Influence on Pharmacological Profile | Reference(s) |

| C-7, C-8 | Methoxy group | Improved antioxidant activity | mdpi.com |

| C-8 | Alkoxy groups | Enhanced anti-HIV activity | nih.gov |

| C-6 | Chlorine atom | Improved antioxidant effect | mdpi.com |

| C-3 | Phenyl group | Enhanced anticancer properties | jopir.in |

| C-3 | Alkyl group | Improved antimicrobial activity | jopir.in |

| C-3 | Acyl group (long chain) | High antibacterial activity | semanticscholar.org |

| C-4 | Methyl group | Increased lipophilicity | jopir.in |

| C-4 | Hydroxyl group | Enhanced antioxidant properties | jopir.in |

Role of Fused Heterocyclic Rings in Modulating Activity

Fusing a heterocyclic ring to the coumarin scaffold creates a hybrid molecule that can exhibit synergistic or entirely new biological activities. sci-hub.seresearchgate.net This strategy has been widely explored to generate novel compounds with enhanced therapeutic potential. The annulation of heterocycles, particularly at the 3,4-position of the coumarin ring, can significantly modulate the pharmacological profile. sci-hub.seresearchgate.net

The combination of coumarin with different biodynamic heterocycles in one structure may lead to compounds with increased pharmacological and physiological activities. tandfonline.com These fused systems are considered important pharmacophoric moieties. sci-hub.se For example, the fusion of pyrrole (B145914) rings with the coumarin system has been a subject of interest. rsc.org Pyrrolocoumarins have demonstrated a diverse range of biological activities, including antitumor and anti-retroviral effects. sci-hub.se

Similarly, fusing coumarin with other rings like benzofuran (B130515) and pyridine (B92270) has been investigated for producing compounds with antimicrobial activity. scholarsresearchlibrary.com The creation of these hybrid molecules is a versatile approach to generating structural libraries with diverse biological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory actions. tandfonline.comresearchgate.net The synergistic effect arises from the combined properties of both the coumarin nucleus and the fused heterocycle. researchgate.net

Correlation between Electronic Density Distribution and Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are critical determinants of how a molecule interacts with its biological target. nih.govauctoresonline.org

Studies have been conducted to relate the electronic density distribution of hydroxycoumarins to their antineoplastic activity. nih.gov For some derivatives, antiviral activity was found to be positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com This suggests that modulating the electronic landscape of the molecule can directly impact its potency.

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these correlations. mdpi.comauctoresonline.org DFT calculations can elucidate HOMO-LUMO energy gaps and MEPs, providing critical insights into a compound's potential biological activities and its suitability for drug design. auctoresonline.org For example, a smaller HOMO-LUMO energy gap can imply higher reactivity and potential for interaction with biological macromolecules. nih.gov The polarization of the carbonyl function in the pyrone ring is another electronic feature that can be correlated with the molecule's spectral properties and, by extension, its interactions. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis further bridges the gap between structure and activity by correlating the steric and electrostatic fields of molecules with their biological potency. nih.gov Such analyses have provided new insights into the relationships linking the inhibitory effects of coumarins on specific targets, like the anti-apoptotic protein Mcl-1, with their steric and electrostatic properties. nih.gov

Development of Lead Compounds and Pharmacophore Models

The insights gained from SAR studies are pivotal for the development of lead compounds and the construction of pharmacophore models. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

Through screening and SAR analysis, specific this compound derivatives have been identified as promising lead compounds. For example, certain hydroxycoumarin derivatives have been highlighted as potent and specific inhibitors of α-glucosidase, marking them as potential leads for the development of new antidiabetic drugs. researchgate.net In another study, 4-trifluoromethyl-6,7-dihydroxycoumarin was identified as a potent inhibitor of the Mcl-1 protein, a key target in cancer therapy, and was validated as a promising lead compound. nih.gov

Pharmacophore modeling is a crucial step in rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor and elicit a biological response. For coumarins, these models are built based on the SAR data. For instance, the rational design of acetylcholinesterase (AChE) inhibitors has involved conjugating a hydroxycoumarin moiety with other chemical fragments to create a molecule that fits a donepezil-like pharmacophore, interacting with key sites on the enzyme. frontiersin.org Heterocyclic-fused coumarins are themselves considered important pharmacophoric moieties for designing new analogs with significant therapeutic effects. sci-hub.se By identifying the key structural features required for activity, these models guide the synthesis of new, more potent, and selective derivatives. researchgate.netsci-hub.se

Future Directions and Emerging Research Avenues for 8 Hydroxycoumarin Research

Innovations in Synthetic Strategies for Complex 8-Hydroxycoumarin Structures

While traditional methods for coumarin (B35378) synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, remain fundamental, the demand for structurally complex and diverse this compound derivatives has spurred significant innovation in synthetic chemistry. researchgate.netresearchgate.net Modern strategies are increasingly focused on improving reaction efficiency, reducing environmental impact, and enabling the construction of intricate molecular architectures that were previously inaccessible.

Key innovative approaches include the use of microwave-assisted and ultrasound-promoted reactions, which can dramatically reduce reaction times and increase yields. researchgate.net Furthermore, solvent-free or "green" chemistry protocols are being developed to minimize the use of hazardous materials. researchgate.net A significant area of advancement lies in the development of multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. rsc.org Researchers are also creating novel hybrid compounds by strategically combining the this compound scaffold with other pharmacologically active moieties, such as 8-hydroxyquinoline (B1678124), to develop agents with potentially synergistic or multi-target activities. mdpi.comnih.gov These advanced synthetic methods are crucial for generating libraries of novel this compound derivatives for high-throughput screening and for the rational design of next-generation therapeutic agents.

Table 1: Comparison of Synthetic Strategies for Coumarin Derivatives

| Synthetic Approach | Description | Advantages |

|---|---|---|

| Traditional Methods | Includes classic named reactions like Pechmann, Perkin, Knoevenagel, and Wittig condensations. researchgate.netresearchgate.net | Well-established, reliable for basic scaffold synthesis. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. researchgate.netresearchgate.net | Reduced reaction times, improved yields, fewer side products. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. rsc.org | High atom economy, operational simplicity, rapid library generation. |

| Hybrid Molecule Synthesis | Involves covalently linking the this compound core to another distinct pharmacophore. mdpi.comnih.gov | Potential for multi-target activity, synergistic effects, and novel mechanisms of action. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The this compound moiety has been associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. researchgate.net Future research is focused on moving beyond these established areas to identify and validate novel biological targets, leading to new therapeutic modalities for a range of diseases.

A key area of exploration is in oncology, where derivatives of this compound are being investigated for their ability to target specific proteins and pathways implicated in cancer progression. For instance, novel derivatives have been synthesized that show potent inhibitory activity against tumor-associated enzymes like carbonic anhydrase IX and XII, topoisomerase IIβ, and receptor tyrosine kinases. researchgate.netnih.govnih.gov Other research has identified 8-methoxycoumarin (B1348513) derivatives that target β-tubulin polymerization, a key process in cell division, and enzymes like sulfatase and aromatase, which are relevant in hormone-dependent cancers. mdpi.com Beyond cancer, hydroxycoumarins are being developed as potent inhibitors of α-glucosidase, presenting a therapeutic strategy for managing diabetes. researchgate.netnih.gov The unique ability of the 8-hydroxy group to interact with redox-sensitive targets such as IL-6 and Hsp90aa1 also opens up new avenues for treating inflammatory diseases and cancer.

Table 2: Emerging Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Finding/Potential Application |

|---|---|---|

| Carbonic Anhydrase IX/XII | Oncology | Selective inhibition of tumor-associated enzymes, leading to novel anticancer agents. nih.gov |

| Topoisomerase IIβ | Oncology | Inhibition of DNA replication and repair in cancer cells, inducing apoptosis. researchgate.net |

| α-Glucosidase | Diabetes | Potent enzyme inhibition to control postprandial hyperglycemia. researchgate.netnih.govacs.org |

| β-Tubulin | Oncology | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in breast cancer cells. mdpi.com |

| Aromatase & Sulfatase | Oncology | Inhibition of key enzymes in steroid biosynthesis for treating hormone-dependent cancers. mdpi.com |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Development of hybrid molecules with 8-hydroxyquinoline to inhibit AChE for potential Alzheimer's therapy. nih.gov |

Integration of Advanced Computational Modeling for Predictive Research and Drug Discovery

The integration of computational chemistry has become a cornerstone of modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. chemistryjournals.net For this compound research, computational tools are being employed to predict biological activity, understand drug-target interactions at the molecular level, and guide the synthesis of more potent and selective compounds.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of this compound derivatives with their biological activities. mdpi.com This allows researchers to predict the efficacy of unsynthesized compounds, prioritizing the most promising candidates for laboratory synthesis. mdpi.com Molecular docking simulations are employed to visualize and predict how these molecules bind to the active sites of target proteins, such as enzymes or receptors. nih.gov This provides crucial insights into the mechanism of action and helps in designing derivatives with improved binding affinity. nih.gov Furthermore, molecular dynamics simulations can model the dynamic behavior of the drug-target complex over time, offering a more comprehensive understanding of the interaction. biojournals.us Density Functional Theory (DFT) calculations are also used to study the electronic structure of this compound derivatives, helping to rationalize their reactivity and biological properties. nih.gov

Table 3: Computational Techniques in this compound Drug Discovery

| Computational Method | Application in this compound Research |

|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts the biological activity of novel derivatives based on their chemical structure, guiding lead optimization. mdpi.com |

| Molecular Docking | Simulates the binding of this compound derivatives to target proteins, predicting binding affinity and mode of interaction. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the stability and conformational changes of the ligand-protein complex over time. biojournals.us |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity, used for virtual screening. emanresearch.org |

| DFT (Density Functional Theory) Calculations | Investigates the electronic properties of molecules to understand their stability, reactivity, and interaction capabilities. nih.gov |

Development of this compound as Fluorescent Probes and Imaging Agents for Biological Systems

The inherent photophysical properties of the coumarin nucleus, such as high quantum yields and photostability, make it an excellent scaffold for the development of fluorescent probes and imaging agents. doi.orgnih.gov Derivatives of this compound are being explored for these applications, capitalizing on their ability to be chemically modified to create sensors that respond to specific biological analytes or environmental changes within living cells. researchgate.net

The design of these probes often involves attaching a receptor unit to the coumarin core that selectively interacts with a target, such as a metal ion or a reactive oxygen species. researchgate.net This interaction triggers a change in the coumarin's fluorescence properties through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). researchgate.net These "turn-on" or ratiometric responses allow for the sensitive and specific detection of the target analyte in complex biological systems. researchgate.net Research is focused on developing this compound-based probes for imaging ions and small molecules within cells, monitoring enzymatic activity, and studying protein-ligand interactions in real-time, providing powerful tools for understanding cellular processes and disease pathology. acs.orgacs.org

Table 4: Applications of Coumarin-Based Fluorescent Probes

| Probe Application | Target Analyte/Process | Mechanism of Action |

|---|---|---|

| Ion Sensing | Metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺) | Chelation with a receptor group modulates the coumarin's fluorescence via ICT or PET. researchgate.net |

| pH Sensing | Intracellular pH changes | Protonation/deprotonation of an amino group on the coumarin scaffold alters fluorescence properties. researchgate.net |

| Enzyme Activity | Macrophage Migration Inhibitory Factor (MIF) | Competitive binding of an inhibitor displaces the coumarin probe, restoring fluorescence. acs.org |

| Target Engagement | Intracellular proteins (e.g., microtubules) | A coumarin-tagged drug binds to its target, allowing for visualization and quantification of the interaction. acs.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 8-Hydroxycoumarin in biological or environmental samples?

- Methodology : Gas Chromatography/Mass Spectrometry (GC/MS) is widely used for identification due to its high sensitivity and specificity. For example, in quinoline biodegradation studies, metabolites like this compound were identified by comparing retention times and mass spectra with synthetic standards (e.g., 7-hydroxycoumarin) . High-Performance Liquid Chromatography (HPLC) coupled with UV detection is recommended for quantification, particularly when differentiating isomers (e.g., 7- vs. This compound) based on retention times .

Q. How can researchers synthesize this compound for experimental use?

- Methodology : While this compound is not commercially available, it can be biosynthesized via microbial degradation of quinoline. For instance, Pseudomonas ayucida IGTN9m produces this compound as a metabolite when grown on quinoline. Resting cell assays under aerobic conditions can optimize yield, with metabolite purity confirmed via TLC and GC/MS .

Q. What experimental controls are critical when studying this compound’s stability in aqueous solutions?

- Methodology : Include controls for isomerization and photodegradation. For example, irradiation studies using low-temperature plasma (LTP) or gamma-rays should monitor isomer ratios (5-, 6-, 7-, and this compound) via HPLC. Degradation kinetics can be quantified using calibration curves for each isomer .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations validate this compound’s interaction with target proteins like Akt1?

- Methodology : Perform 100-ns MD simulations to assess binding stability. Key metrics include:

- Root Mean Square Deviation (RMSD) : ≤3.8 Å for ligand-protein complexes indicates stable binding .

- Root Mean Square Fluctuation (RMSF) : Identify flexible residues (e.g., residues 50–60, 240–260 in Akt1) that accommodate ligand binding .

- Radius of Gyration (Rg) : Evaluate protein compactness during ligand interaction.

Q. What experimental designs resolve contradictions in this compound’s role in microbial electron transfer during biodegradation?

- Methodology : Combine gene expression analysis (e.g., qPCR for nirS, nirK, and oxoO genes) with metabolite profiling. For example, under denitrifying conditions, quinoline degradation via this compound correlates with increased denitrification gene expression and stepwise NO3− reduction. Use GC/MS to track metabolite abundance and cyclic voltammetry to quantify electron transfer rates .

Q. How do researchers differentiate this compound from structural isomers in complex matrices?

- Methodology : Employ orthogonal techniques:

- Chromatographic separation : Optimize HPLC gradients to resolve isomers (e.g., 21.6 min for 7-hydroxycoumarin vs. 22.9 min for this compound) .

- Tandem Mass Spectrometry (MS/MS) : Compare fragmentation patterns using collision-induced dissociation (CID).

- Nuclear Magnetic Resonance (NMR) : Use 1H-NMR to distinguish coupling patterns in aromatic regions.

Q. What protocols ensure reproducibility in studies of this compound’s hydroxyl radical scavenging activity?

- Methodology : Standardize irradiation doses (e.g., gamma-ray vs. LTP) and use coumarin as a probe. Quantify hydroxyl radicals via fluorescence assays (e.g., 7-hydroxycoumarin detection at λex/λem = 332/456 nm). Include controls for pH, temperature, and dissolved oxygen to minimize variability .

Data Analysis and Reporting Guidelines

Q. How should researchers report conflicting data on this compound’s metabolic pathways?

- Methodology : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines:

- Transparent methods : Detail microbial strains, growth conditions, and analytical thresholds (e.g., TLC detection limits) .

- Data reconciliation : Use pathway inhibition assays (e.g., adding metabolic inhibitors) to validate competing routes (e.g., 5,6-dihydroxy-1H-2-oxoquinoline vs. This compound pathways) .

Q. What metadata is essential for sharing this compound-related datasets?

- Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。